molecular formula C12H10N2O B1384244 (Z)-Phenyl(pyridin-4-YL)methanone oxime CAS No. 2147-26-4

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Cat. No. B1384244
CAS RN: 2147-26-4
M. Wt: 198.22 g/mol
InChI Key: SNRZFINAACEZKZ-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Phenyl(pyridin-4-YL)methanone oxime (Z-PPO) is a versatile and powerful chemical compound that has been used in a variety of scientific research applications. Its unique properties make it ideal for synthesizing and studying a variety of compounds and molecules. Z-PPO has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of biochemical and physiological effects.

Scientific Research Applications

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This application is crucial in the development of treatments for diseases where protein kinases are dysregulated .

Molecular Shape Analysis

Researchers have utilized (Z)-Phenyl(pyridin-4-YL)methanone oxime to study the importance of molecular shape in biological interactions. The planarity of related compounds has been shown to be essential for maintaining protein kinase inhibitory potency .

Design of Heteroaromatic Compounds

The compound serves as a key precursor in the design and synthesis of new heteroaromatic compounds. These compounds have potential applications in various fields, including pharmaceuticals and materials science .

Grignard Reagents Synthesis

(Z)-Phenyl(pyridin-4-YL)methanone oxime is used in the preparation of Grignard reagents, which are a class of organometallic compounds. These reagents are widely used in the formation of carbon-carbon bonds in organic synthesis .

Synthesis of Pyridoquinazoline Derivatives

The compound is involved in the synthesis of pyridoquinazoline derivatives. These derivatives are explored for their potential as nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors .

DNA Intercalation Studies

Due to its planar structure, (Z)-Phenyl(pyridin-4-YL)methanone oxime and its derivatives can be used to study DNA intercalation. This is significant in understanding the compound’s interaction with DNA and its potential use in gene therapy .

Mechanism of Action

Target of Action

The primary targets of (Z)-Phenyl(pyridin-4-YL)methanone oxime are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

(Z)-Phenyl(pyridin-4-YL)methanone oxime interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure allows it to fit into the active site of the kinase, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the normal signaling pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by (Z)-Phenyl(pyridin-4-YL)methanone oxime affects multiple biochemical pathways. Protein kinases are involved in numerous cellular processes, so their inhibition can have wide-ranging effects. For example, the compound’s inhibitory effect on Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) can disrupt cell division and signal transduction pathways .

Pharmacokinetics

The compound’s planar structure and its ability to inhibit protein kinases suggest that it may have good bioavailability and be able to reach its targets within the cell .

Result of Action

The result of (Z)-Phenyl(pyridin-4-YL)methanone oxime’s action is the inhibition of protein kinase activity, which can disrupt normal cellular processes. This disruption can lead to changes in cell behavior, including altered cell division and signal transduction .

Action Environment

The action of (Z)-Phenyl(pyridin-4-YL)methanone oxime can be influenced by various environmental factors. For example, the presence of other molecules that compete for the same protein kinase targets can affect the compound’s efficacy. Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action .

properties

IUPAC Name

(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZFINAACEZKZ-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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